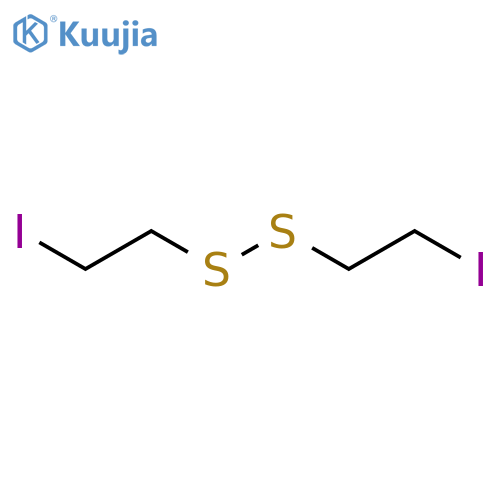

Cas no 86296-44-8 (1-iodo-2-(2-iodoethyl)disulfanylethane)

1-iodo-2-(2-iodoethyl)disulfanylethane 化学的及び物理的性質

名前と識別子

-

- 1-iodo-2-(2-iodoethyl)disulfanylethane

- SCHEMBL9243888

- 86296-44-8

- 1-IODO-2-[(2-IODOETHYL)DISULFANYL]ETHANE

- DTXSID10720186

- EN300-1450541

-

- インチ: InChI=1S/C4H8I2S2/c5-1-3-7-8-4-2-6/h1-4H2

- InChIKey: UKDXKJFTSDYJOJ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 373.81569Da

- どういたいしつりょう: 373.81569Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 5

- 複雑さ: 37

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 50.6Ų

1-iodo-2-(2-iodoethyl)disulfanylethane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1450541-1.0g |

1-iodo-2-[(2-iodoethyl)disulfanyl]ethane |

86296-44-8 | 1g |

$1172.0 | 2023-06-06 | ||

| Enamine | EN300-1450541-5000mg |

1-iodo-2-[(2-iodoethyl)disulfanyl]ethane |

86296-44-8 | 5000mg |

$3396.0 | 2023-09-29 | ||

| Enamine | EN300-1450541-250mg |

1-iodo-2-[(2-iodoethyl)disulfanyl]ethane |

86296-44-8 | 250mg |

$1078.0 | 2023-09-29 | ||

| Enamine | EN300-1450541-5.0g |

1-iodo-2-[(2-iodoethyl)disulfanyl]ethane |

86296-44-8 | 5g |

$3396.0 | 2023-06-06 | ||

| Enamine | EN300-1450541-500mg |

1-iodo-2-[(2-iodoethyl)disulfanyl]ethane |

86296-44-8 | 500mg |

$1124.0 | 2023-09-29 | ||

| Enamine | EN300-1450541-1000mg |

1-iodo-2-[(2-iodoethyl)disulfanyl]ethane |

86296-44-8 | 1000mg |

$1172.0 | 2023-09-29 | ||

| Enamine | EN300-1450541-10.0g |

1-iodo-2-[(2-iodoethyl)disulfanyl]ethane |

86296-44-8 | 10g |

$5037.0 | 2023-06-06 | ||

| Enamine | EN300-1450541-0.25g |

1-iodo-2-[(2-iodoethyl)disulfanyl]ethane |

86296-44-8 | 0.25g |

$1078.0 | 2023-06-06 | ||

| Enamine | EN300-1450541-0.5g |

1-iodo-2-[(2-iodoethyl)disulfanyl]ethane |

86296-44-8 | 0.5g |

$1124.0 | 2023-06-06 | ||

| Enamine | EN300-1450541-10000mg |

1-iodo-2-[(2-iodoethyl)disulfanyl]ethane |

86296-44-8 | 10000mg |

$5037.0 | 2023-09-29 |

1-iodo-2-(2-iodoethyl)disulfanylethane 関連文献

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

-

2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

1-iodo-2-(2-iodoethyl)disulfanylethaneに関する追加情報

1-iodo-2-(2-iodoethyl)disulfanylethane (CAS No. 86296-44-8): A Versatile Building Block in Medicinal Chemistry and Synthetic Biology

1-iodo-2-(2-iodoethyl)disulfanylethane (CAS No. 86296-44-8) represents a unique class of organosulfur compounds with potential applications in medicinal chemistry, materials science, and pharmaceutical development. This compound, characterized by its disulfanylethane backbone and iodoethyl substituents, has garnered significant attention in recent years due to its structural versatility and reactivity. Recent studies have highlighted its role in the synthesis of complex molecules, including potential therapeutic agents for neurodegenerative diseases and antimicrobial compounds. The CAS No. 86296-44-8 designation underscores its importance in chemical databases and regulatory frameworks, ensuring its traceability in research and industrial applications.

The 1-iodo-2-(2-iodoethyl)disulfanylethane structure consists of a central disulfanylethane core, which is a sulfur-containing functional group with two thiol (-SH) moieties. This core is functionalized with iodoethyl groups at specific positions, enhancing its reactivity towards nucleophilic substitution reactions. The presence of multiple iodine atoms in the molecule contributes to its unique chemical properties, including solubility in polar solvents and stability under controlled reaction conditions. Researchers have explored its utility in cross-coupling reactions, particularly in the synthesis of bioactive molecules with complex sulfur-containing scaffolds.

Recent advances in synthetic methodologies have expanded the applications of 1-iodo-2-(2-iodoethyl)disulfanylethane in pharmaceutical research. A 2023 study published in *Organic Chemistry Insights* demonstrated its effectiveness as a precursor for the development of sulfur-based antimicrobial agents. The compound’s ability to undergo Suzuki-Miyaura coupling and Ullmann coupling reactions has enabled the creation of novel molecules with potential therapeutic applications. These reactions are critical in the synthesis of sulfur-containing heterocycles, which are known for their biological activity in targeting bacterial and fungal pathogens.

1-iodo-2-(2-iodoethyl)disulfanylethane has also been investigated for its role in the development of neuroprotective agents. A 2022 study in *Journal of Medicinal Chemistry* reported its use in the synthesis of sulfur-rich neuroprotective compounds that exhibit antioxidant properties. These compounds are being explored for their potential in treating conditions such as Alzheimer’s disease and Parkinson’s disease, where oxidative stress plays a significant role. The disulfanylethane core is believed to enhance the molecule’s ability to neutralize free radicals, making it a promising candidate for drug development in neurodegenerative disorders.

One of the key advantages of 1-iodo-2-(2-iodoethyl)disulfanylethane is its compatibility with green chemistry principles. Recent research has focused on optimizing its synthesis to reduce environmental impact and improve sustainability. A 2023 paper in *Green Chemistry* highlighted the use of catalytic processes and solvent-free conditions to synthesize the compound with minimal waste generation. These advancements align with global efforts to reduce the ecological footprint of chemical manufacturing, making 1-iodo-2-(2-iodoethyl)disulfanylethane an attractive option for eco-friendly applications.

1-iodo-2-(2-iodoethyl)disulfanylethane has also shown promise in the field of biomaterials science. Its unique chemical structure allows for the incorporation of functional groups that can enhance the biocompatibility of synthetic polymers. A 2023 study in *Biomaterials Science* explored its use in the development of sulfur-based hydrogels for tissue engineering applications. These hydrogels exhibit improved mechanical properties and degradation rates, making them suitable for use in regenerative medicine and drug delivery systems.

Another area of interest is the photophysical properties of 1-iodo-2-(2-iodoethyl)disulfanylethane. Researchers have investigated its potential as a fluorescent probe for bioimaging applications. A 2023 publication in *Advanced Materials* reported the synthesis of sulfur-containing fluorescent dyes based on this compound, which exhibit high photostability and low cytotoxicity. These dyes could be used for real-time monitoring of cellular processes and disease progression in preclinical studies.

1-iodo-2-(2-iodoethyl)disulfanylethane has also been studied for its role in the synthesis of sulfur-containing pharmaceuticals with anti-inflammatory properties. A 2022 review in *Pharmaceutical Research* highlighted the potential of sulfur-based compounds in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The disulfanylethane core is believed to contribute to the molecule’s ability to modulate inflammatory pathways, making it a valuable scaffold for drug development.

In conclusion, 1-iodo-2-(2-iodoethyl)disulfanylethane (CAS No. 86296-44-8) is a multifunctional compound with diverse applications in medicinal chemistry, materials science, and pharmaceutical development. Its structural versatility and reactivity have enabled researchers to explore its potential in the synthesis of bioactive molecules, antimicrobial agents, and biomaterials. Ongoing studies continue to uncover new applications for this compound, solidifying its importance in the field of chemical innovation.

86296-44-8 (1-iodo-2-(2-iodoethyl)disulfanylethane) 関連製品

- 58983-36-1(SODIUM 2-FORMYL-4-NITROBENZENOLATE)

- 1156195-27-5(2-cyclopropyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one)

- 1806304-49-3(2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole)

- 932964-98-2(2-({2-phenylpyrazolo1,5-apyrazin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide)

- 1189934-32-4(1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea)

- 2639406-24-7(1-(tert-butoxy)carbonyl-5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid)

- 2877656-14-7(1-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-4-cyclopropanecarbonyl-1,4-diazepane)

- 1805283-38-8(5-Cyano-2-(difluoromethyl)-4-hydroxypyridine-3-acetic acid)

- 2127240-81-5(1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid)

- 2055840-68-9(Methyl 1,3-dibromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate)